2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 894351-85-0
VCID: VC0134485
InChI: InChI=1S/C18H20N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14H2,1H3
SMILES: CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3
Molecular Formula: C18H20N2O2S
Molecular Weight: 328.43

2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide

CAS No.: 894351-85-0

Cat. No.: VC0134485

Molecular Formula: C18H20N2O2S

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide - 894351-85-0

Specification

CAS No. 894351-85-0
Molecular Formula C18H20N2O2S
Molecular Weight 328.43
IUPAC Name 2-(1-benzylindol-5-yl)-N-methylethanesulfonamide
Standard InChI InChI=1S/C18H20N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14H2,1H3
Standard InChI Key JAYORSKJTWWUMN-UHFFFAOYSA-N
SMILES CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3

Introduction

Chemical Properties and Structure

2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide is characterized by an indole core structure with a benzyl substitution at the N-1 position and a methylethane-sulfonamide group at the C-5 position. The chemical structure features three main components: an indole bicyclic system (benzene fused to a pyrrole ring), a benzyl group attached to the nitrogen atom of the indole, and a methylethane-sulfonamide group at the 5-position of the indole ring.

The physical and chemical properties of this compound are summarized in Table 1, providing essential information for researchers interested in its study and application.

Table 1: Chemical Properties of 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide

PropertyValue
CAS Number894351-85-0
Molecular FormulaC18H20N2O2S
Molecular Weight328.43 g/mol
IUPAC Name2-(1-benzylindol-5-yl)-N-methylethanesulfonamide
InChIInChI=1S/C18H20N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14H2,1H3
InChIKeyJAYORSKJTWWUMN-UHFFFAOYSA-N
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3

The compound's structure is notable for its sulfonamide moiety, which is characterized by the presence of the -SO2NH- functional group. This structural element is significant as it appears in various bioactive compounds and pharmaceuticals, contributing to a wide range of biological activities .

Biological Activities

VEGFR-2 Inhibition

Some structurally related sulfonamide derivatives have demonstrated potent vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, an important target in cancer therapy. These compounds showed IC50 values in the nanomolar range, with the most potent compound exhibiting an IC50 of 23.10 nM, comparable to the commonly used kinase inhibitor sorafenib .

VEGFR-2 inhibition is significant in cancer treatment as it can prevent angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients. By inhibiting this process, these compounds may help restrict tumor growth and metastasis.

Antimigraine Applications

One of the most significant applications of 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide and related compounds is their role as intermediates in the synthesis of Naratriptan, a triptan drug used for the treatment of migraine headaches . The indole sulfonamide framework is crucial to the pharmacophore of Naratriptan and similar antimigraine agents.

N-Methyl-1H-indole-5-ethanesulfonamide, a related compound, is specifically used as a reagent in the synthesis of Naratriptan Hydrochloride, highlighting the importance of this structural class in pharmaceutical development .

Structure-Activity Relationships

The biological activity of 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide and related compounds is significantly influenced by their structural features. The indole moiety, a privileged structure in medicinal chemistry, contributes to various biological activities. The benzyl substitution at the N-1 position may enhance lipophilicity and influence membrane permeability, while the sulfonamide group at the C-5 position is crucial for biological activity.

Mechanism of Action

The potential mechanisms of action of 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide and related compounds can be categorized into several pathways:

Enzyme Inhibition

Sulfonamides generally function by inhibiting specific enzymes. In antimicrobial applications, they typically inhibit dihydropteroate synthetase, interfering with bacterial folic acid synthesis . Sulfamethizole, a related sulfonamide antibiotic, acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, preventing the normal para-aminobenzoic acid (PABA) substrate from binding .

In the context of anticancer activity, sulfonamides may inhibit enzymes involved in cell proliferation pathways. Some sulfonamide derivatives act as carbonic anhydrase inhibitors, affecting pH regulation in tumor cells .

Anti-Tubulin Activity

Some indolesulfonamide derivatives have shown potential as inhibitors of tubulin polymerization, disrupting mitotic spindle formation and thus inhibiting cancer cell division . These compounds target the colchicine site of tubulin, interfering with microtubule dynamics essential for cell division.

Induction of Apoptosis

Research on related compounds has demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. For example, compounds 11b and 12b increased the percentage of apoptotic cells from 0.63% in untreated T47D cells to 43.07% and 32.9%, respectively, indicating significant apoptotic activity .

Research Applications

2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide has several potential research applications:

Pharmaceutical Intermediate

The primary application appears to be as a synthetic intermediate in pharmaceutical development, particularly for antimigraine drugs like Naratriptan. The structural motifs present in this compound make it valuable in medicinal chemistry for building more complex bioactive molecules .

Lead Compound for Drug Development

Given its structural features, 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide could serve as a lead compound for developing novel therapeutic agents. The indole-sulfonamide scaffold has proven valuable in designing compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimigraine properties .

Structure-Activity Relationship Studies

The compound's well-defined structure makes it useful for structure-activity relationship (SAR) studies, allowing researchers to explore how modifications to different parts of the molecule affect biological activity. This can guide the rational design of more potent and selective therapeutic agents .

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